3-(benzenesulfonyl)-6-methyl-4-(4-phenylpiperazin-1-yl)quinoline
CAS No.: 866845-16-1
Cat. No.: VC5094404
Molecular Formula: C26H25N3O2S
Molecular Weight: 443.57
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 866845-16-1 |
---|---|
Molecular Formula | C26H25N3O2S |
Molecular Weight | 443.57 |
IUPAC Name | 3-(benzenesulfonyl)-6-methyl-4-(4-phenylpiperazin-1-yl)quinoline |
Standard InChI | InChI=1S/C26H25N3O2S/c1-20-12-13-24-23(18-20)26(25(19-27-24)32(30,31)22-10-6-3-7-11-22)29-16-14-28(15-17-29)21-8-4-2-5-9-21/h2-13,18-19H,14-17H2,1H3 |
Standard InChI Key | SXIDKNBKLLCTEB-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5 |
Introduction
Chemical Identity and Structural Analysis
3-(Benzenesulfonyl)-6-methyl-4-(4-phenylpiperazin-1-yl)quinoline features a quinoline core substituted at positions 3, 4, and 6. The molecular formula is C26H25N3O2S, with a molecular weight of 443.59 g/mol. Its IUPAC name systematically describes the substituents:
-
Position 3: Benzenesulfonyl group (C6H5SO2)
-
Position 4: 4-Phenylpiperazine moiety (C10H11N2)
-
Position 6: Methyl group (CH3)
Table 1: Comparative Molecular Properties of Quinoline Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
---|---|---|---|
Target Compound | C26H25N3O2S | 443.59 | Benzenesulfonyl, 4-phenylpiperazine |
6-Methoxy-3-(4-methylphenyl)sulfonyl | C27H27N3O3S | 473.59 | 4-Methylphenylsulfonyl, methoxy |
3-(3-Chlorobenzenesulfonyl) Derivative | C27H25ClFN3O3S | 526.02 | Chlorobenzenesulfonyl, fluoro, ethyl |
The benzenesulfonyl group enhances electrophilicity, potentially improving receptor binding, while the 4-phenylpiperazine moiety may facilitate CNS penetration due to its lipophilic and hydrogen-bonding properties .
Synthesis and Preparation
The synthesis of this compound likely follows a multi-step pathway analogous to related quinoline derivatives :
Step 1: Quinoline Core Formation
The Skraup or Doebner-Miller reaction synthesizes the 6-methylquinoline backbone. For example, cyclization of 4-methylaniline with glycerol under acidic conditions yields 6-methylquinoline .
Step 2: Sulfonation at Position 3
Electrophilic aromatic substitution introduces the benzenesulfonyl group using benzenesulfonyl chloride (C6H5SO2Cl) in the presence of a Lewis acid catalyst (e.g., AlCl3).
Step 3: Piperazine Incorporation at Position 4
Nucleophilic aromatic substitution replaces a halogen (e.g., chlorine) at position 4 with 4-phenylpiperazine. This reaction typically occurs under reflux in a polar aprotic solvent like dimethylformamide (DMF).
Critical Reaction Parameters:
-
Temperature: 80–100°C for sulfonation; 120°C for piperazine coupling
-
Yield Optimization: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves piperazine coupling efficiency .
Physicochemical Properties and Solubility
The compound’s solubility remains uncharacterized, but predictions based on LogP values of analogous quinolones suggest moderate lipophilicity (LogP ≈ 3.1–3.5). This property may enhance blood-brain barrier permeability for CNS applications.
Future Research Directions
-
Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times and improve yields.
-
In Vivo Pharmacokinetics: Assess oral bioavailability and metabolic stability in rodent models.
-
Target Identification: Screen against kinase and G-protein-coupled receptor panels to identify primary molecular targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume